N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
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Overview
Description
N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with pyridine and thiophene groups
Preparation Methods
The synthesis of N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the pyridine and thiophene groups via nucleophilic substitution or coupling reactions.
Amidation: Formation of the dicarboxamide functionality through reactions with amines and carboxylic acid derivatives under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, potentially affecting the amide groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into binding mechanisms and activity.
Mechanism of Action
The mechanism of action of N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar compounds to N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide include other piperidine derivatives with aromatic substitutions. These compounds might share similar chemical properties but differ in their specific applications and effectiveness. For example:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridine groups and has been studied for its potential in catalysis and supramolecular assemblies.
Piperidine derivatives with different aromatic groups: These might exhibit different reactivity and biological activity, highlighting the importance of the specific substituents in determining the compound’s properties.
Properties
IUPAC Name |
4-N-(2-pyridin-4-ylethyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(21-10-5-15-3-8-20-9-4-15)16-6-11-23(12-7-16)19(25)22-14-17-2-1-13-26-17/h1-4,8-9,13,16H,5-7,10-12,14H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIQSIMUKBREFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=NC=C2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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